molecular formula C10H11N3 B1625803 2-Ethylquinazolin-4-amine CAS No. 83702-20-9

2-Ethylquinazolin-4-amine

Cat. No.: B1625803
CAS No.: 83702-20-9
M. Wt: 173.21 g/mol
InChI Key: FSLCRTAMUQQOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylquinazolin-4-amine (CAS Number: 83702-20-9) is an organic compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol . It features a quinazoline core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities and presence in over 200 naturally occurring alkaloids . This compound serves as a key synthetic intermediate and scaffold in medicinal chemistry research, particularly in the development of novel anticancer agents. The quinazoline core is a recognized pharmacophore in several FDA-approved oncology drugs such as gefitinib and erlotinib . Researchers utilize 2-Ethylquinazolin-4-amine to explore structure-activity relationships, as substitutions on the quinazoline ring system can significantly influence interactions with biological targets like enzyme inhibitory sites . Its physicochemical properties include a density of 1.194 g/cm³, a boiling point of 261.4°C at 760 mmHg, and a flash point of 135.8°C . Applications and Research Value: The primary research value of 2-Ethylquinazolin-4-amine lies in its role as a versatile building block for constructing more complex molecules. Quinazoline derivatives are investigated for numerous pharmacological activities, including but not limited to acting as tyrosine kinase inhibitors, thymidylate synthase inhibitors, and vascular endothelial growth factor receptor (VEGFR) inhibitors . This makes it a compound of significant interest in early-stage drug discovery programs targeting various diseases. Handling and Safety: This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83702-20-9

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-ethylquinazolin-4-amine

InChI

InChI=1S/C10H11N3/c1-2-9-12-8-6-4-3-5-7(8)10(11)13-9/h3-6H,2H2,1H3,(H2,11,12,13)

InChI Key

FSLCRTAMUQQOBQ-UHFFFAOYSA-N

SMILES

CCC1=NC2=CC=CC=C2C(=N1)N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)N

Origin of Product

United States

Foundational & Exploratory

The Ethyl-Substituted Quinazoline Amine Scaffold: Evolution, SAR, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-anilinoquinazoline pharmacophore represents one of the most privileged structures in modern medicinal chemistry, serving as the backbone for the first generation of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). While the quinazoline core provides the essential ATP-mimetic hydrogen bonding, it is the ethyl-substituted (specifically alkoxy and alkoxy-ether) side chains at the C6 and C7 positions that transformed this scaffold from an insoluble "brick dust" lead into orally bioavailable drugs like Erlotinib and Gefitinib .

This guide details the historical evolution, Structure-Activity Relationship (SAR) logic, and validated synthetic protocols for ethyl-substituted quinazoline amines. It is designed for researchers requiring a deep understanding of how subtle alkyl modifications drive potency, solubility, and metabolic stability.

Historical Genesis: From Alpha-Blockers to Kinase Inhibitors[1]

The discovery of ethyl-substituted quinazoline amines did not begin with oncology.[1] It traces back to the optimization of alpha-adrenergic blockers.[1]

The Prazosin Foundation

In the late 1960s, researchers at Pfizer developed Prazosin , a quinazoline-diamine derivative. While Prazosin targeted


-adrenergic receptors for hypertension, its structural core—a 6,7-dimethoxyquinazoline—established the synthetic feasibility of dialkoxy-substitution patterns.[1]
The Pivot to EGFR (1990s)

In the 1990s, the focus shifted to inhibiting EGFR, a receptor overexpressed in non-small cell lung cancer (NSCLC).

  • The Lead (PD 153035): Early screening identified 4-anilinoquinazolines as potent ATP-competitive inhibitors.[1] However, the early leads (often simple 6,7-dimethoxy analogs) suffered from extremely poor aqueous solubility.

  • The "Ethyl" Solution: To solve the pharmacokinetic failures, medicinal chemists at AstraZeneca (Gefitinib) and OSI Pharmaceuticals (Erlotinib) explored extending the C6/C7 side chains. The introduction of ethoxy and methoxy-ethoxy groups was pivotal.[1] These flexible, oxygen-rich "tails" disrupted the crystal lattice energy (improving solubility) and projected into the solvent-exposed region of the kinase ATP pocket.

ScaffoldEvolution Prazosin Prazosin (1974) Target: Alpha-1 Adrenergic Core: Quinazoline diamine Sub: 6,7-dimethoxy PD153035 PD 153035 (Early 1990s) Target: EGFR (Potent but Insoluble) Core: 4-Anilinoquinazoline Sub: 6,7-dimethoxy (Brick Dust) Prazosin->PD153035 Scaffold Repurposing Erlotinib Erlotinib (2004) Target: EGFR (Bioavailable) Core: 4-Anilinoquinazoline Sub: 6,7-bis(2-methoxyethoxy) (The 'Ethyl' Optimization) PD153035->Erlotinib Solubilizing Side Chains (Alkoxy-Ethyl Extension)

Figure 1: Evolution of the quinazoline scaffold.[1] The transition from PD 153035 to Erlotinib highlights the critical role of ethyl/alkoxy side chains in achieving drug-like properties.

Structure-Activity Relationship (SAR): The Role of Ethyl Groups[1]

The term "ethyl-substituted" in this context primarily refers to the 6,7-dialkoxy chains.[1] The SAR logic is precise:

FeatureModificationBiological/Physical Consequence
N1 Nitrogen UnsubstitutedCritical: Accepts H-bond from Met793 (hinge region).[1] Essential for ATP mimicry.[1]
C4-Aniline 3-Ethynyl / 3-Chloro-4-fluoroFits into the hydrophobic pocket.[1] The 3-ethynyl group (Erlotinib) is a bioisostere that improves metabolic stability over halides.[1]
C6/C7 Positions Ethyl / Methoxyethoxy Solubility: Long ether chains (e.g., 2-methoxyethoxy) increase water solubility by >50-fold compared to methyl. Binding: The oxygen atoms can form water-mediated H-bonds with Cys775 or Thr766.[1] Metabolism: Steric bulk at these positions reduces rapid oxidative clearance.[1]

Why Ethyl/Ethoxy? Direct alkylation (e.g., ethyl vs. methyl) on the ring carbons is rare. Instead, O-alkylation is used.[1] The 2-methoxyethoxy group (effectively an ethyl spacer with a terminal ether) provides the optimal balance of lipophilicity (for membrane permeability) and hydrophilicity (for solubility).[1]

Technical Protocol: Synthesis of Erlotinib Hydrochloride

This protocol describes the convergent synthesis of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (Erlotinib).[1] This route avoids the dangerous nitration of the quinazolinone core, preferring to build the side chains on the benzaldehyde precursor.

Reagents & Equipment[1]
  • Starting Material: 3,4-Dihydroxybenzaldehyde.[1]

  • Reagents: 1-Bromo-2-methoxyethane, Potassium Carbonate (

    
    ), Nitric Acid, Sodium Dithionite (or 
    
    
    
    /Pd-C), Formamide/DMF-DMA, 3-Ethynyl aniline.[1]
  • Solvents: DMF, Acetonitrile, Isopropanol.

Step-by-Step Methodology

Step 1: Bis-Alkylation (The "Ethyl" Installation) [1]

  • Dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) in DMF.

  • Add

    
     (3.0 eq) and 1-bromo-2-methoxyethane  (2.5 eq).
    
  • Heat to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Pour into ice water. Filter the precipitate.[1]

  • Result: 3,4-bis(2-methoxyethoxy)benzaldehyde.[1][2]

Step 2: Nitration

  • Dissolve product from Step 1 in concentrated

    
     at 0°C.
    
  • Stir for 1 hour (electrophilic aromatic substitution occurs ortho to the aldehyde).

  • Quench with ice water. Filter the yellow solid.[1]

  • Result: 2-Nitro-4,5-bis(2-methoxyethoxy)benzaldehyde.[1][2]

Step 3: Reductive Cyclization to Quinazolinone Note: This step converts the aldehyde/nitro group into the quinazoline core.

  • Reduce the nitro group using Sodium Dithionite (

    
    ) in Ethanol/Water or catalytic hydrogenation (
    
    
    
    , Pd/C).
  • Reflux the resulting amino-aldehyde with Formamide (acting as both solvent and C2-carbon source) at 180°C for 6 hours.

  • Result: 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.[1]

Step 4: Chlorination

  • Suspend the quinazolinone in Thionyl Chloride (

    
    ) or 
    
    
    
    with a catalytic amount of DMF.[1]
  • Reflux for 3 hours until the solution becomes clear.

  • Evaporate excess

    
     under vacuum.[1]
    
  • Result: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (The reactive electrophile).[1][3]

Step 5: S_NAr Coupling (The Final Assembly)

  • Dissolve the 4-chloro intermediate in Isopropanol (IPA).[1]

  • Add 3-ethynyl aniline (1.1 eq).[1]

  • Reflux for 2-4 hours. The product often precipitates as the hydrochloride salt.

  • Cool to room temperature, filter, and wash with cold IPA.

SynthesisProtocol Start 3,4-Dihydroxybenzaldehyde Step1 Step 1: Alkylation (1-bromo-2-methoxyethane, K2CO3) Installs the 'Ethyl' tails Start->Step1 Step2 Step 2: Nitration (HNO3, 0°C) Step1->Step2 Step3 Step 3: Cyclization (Formamide, Reflux) Forms Quinazolinone Core Step2->Step3 Step4 Step 4: Chlorination (POCl3) Activates C4 Position Step3->Step4 Step5 Step 5: SNAr Coupling (3-Ethynyl aniline, IPA) Final Drug Assembly Step4->Step5 Final Erlotinib HCl Step5->Final

Figure 2: Convergent synthesis of Erlotinib. Step 1 is the critical modification that differentiates this drug from early insoluble leads.

Mechanism of Action: The Kinase Binding Mode

The 4-anilinoquinazoline scaffold functions as a Type I inhibitor, binding to the active conformation of the EGFR kinase domain.

  • Hinge Binding: The N1 of the quinazoline ring accepts a hydrogen bond from the amide nitrogen of Met793 .

  • Water Bridge: The N3 nitrogen often interacts with Thr766 via a conserved water molecule.[1]

  • Solvent Front: The 6,7-bis(2-methoxyethoxy) chains (the "ethyl" substituents) project out of the ATP pocket towards the solvent. This positioning is crucial; if these chains were hydrophobic (e.g., simple ethyl groups without oxygen), they would clash with the solvent interface, reducing binding affinity. The ether oxygens allow for solvation, stabilizing the complex.

Mechanism Drug Erlotinib (Quinazoline Core) Met793 Met793 (Hinge Region) Drug->Met793 H-Bond (N1) Cys775 Cys775 (Solvent Front) Drug->Cys775 Van der Waals (Ethoxy Tails) Water H2O Drug->Water H-Bond (N3) Thr766 Thr766 (Gatekeeper) Water->Thr766 H-Bond

Figure 3: Molecular interaction map of Erlotinib within the EGFR ATP-binding pocket.[1]

References

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.

  • Schnur, R. C., et al. (2007). "Process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride." World Intellectual Property Organization, WO/2007/138613. [1]

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor."[1] Journal of Biological Chemistry, 277(48), 46265-46272.

  • Hennequin, L. F., et al. (1999). "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 42(26), 5369-5389. [1]

Sources

Foreword: The Quinazoline Scaffold as a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Computational Docking Studies of 2-Ethylquinazolin-4-amine Ligands

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The quinazoline scaffold is a quintessential example of such a framework.[1] Its derivatives are the building blocks for numerous clinically approved drugs and investigational agents, demonstrating a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] This guide focuses on a specific, promising derivative: the 2-Ethylquinazolin-4-amine core. By leveraging the power of computational chemistry, we can dissect and predict the molecular interactions of these ligands, thereby accelerating the drug discovery process.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is not a rigid template but a dynamic, field-proven workflow designed to ensure scientific integrity and generate trustworthy, actionable data. We will navigate the entire process of a computational docking study, from target selection and protocol validation to the nuanced interpretation of results and post-docking analyses. Our central tenet is that every protocol must be a self-validating system, a principle that underpins the trustworthiness of any computational prediction.

Part 1: Strategic Target Selection and Rationale

The success of any docking study is predicated on the selection of a biologically relevant and structurally characterized protein target. The quinazolin-4-amine scaffold has been extensively explored as an inhibitor of various protein kinases, which are critical regulators of cellular processes and frequently implicated in cancer.[3] Increased signaling from the phosphatidylinositol 3-kinase (PI3K) pathway is one of the most common alterations in human cancers, making it a high-value target for therapeutic intervention.[4]

For this guide, we will focus on PI3Kα as our target of interest. The rationale for this choice is threefold:

  • Therapeutic Relevance: PI3Kα is a well-validated cancer target.

  • Structural Precedent: Numerous quinazoline-based inhibitors of PI3K have been developed, providing a strong basis for our investigation.[4]

  • Data Availability: High-resolution crystal structures of PI3Kα in complex with quinazoline-like ligands are available in the Protein Data Bank (PDB), which is essential for validating our docking protocol.

We will use the crystal structure of PI3Kα in complex with a quinazolin-4-amine derivative (PDB ID: 4JQM) as our reference for this study.[5] The presence of a co-crystallized ligand that is structurally similar to our query molecule is the cornerstone of a self-validating docking methodology.

Part 2: The Computational Docking Workflow: A Self-Validating System

A robust computational workflow is not merely a sequence of steps but an integrated system where each stage validates the next. This ensures that the final results are not artifacts of the computational process but are grounded in biophysical reality.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Target_Selection 1. Target Selection (PI3Kα, PDB: 4JQM) Protein_Prep 2. Protein Preparation (Add Hydrogens, Assign Charges) Target_Selection->Protein_Prep Ligand_Prep 3. Ligand Preparation (2-Ethylquinazolin-4-amine, 3D Conformer) Target_Selection->Ligand_Prep Protocol_Validation 4. Docking Protocol Validation (Redocking of Co-crystallized Ligand) Protein_Prep->Protocol_Validation Ligand_Prep->Protocol_Validation RMSD_Check 5. RMSD Calculation (Criterion: < 2.0 Å) Protocol_Validation->RMSD_Check Grid_Generation 6. Grid Box Generation (Define Active Site) RMSD_Check->Grid_Generation If Validated Docking 7. Molecular Docking (AutoDock Vina) Grid_Generation->Docking Results_Analysis 8. Results Analysis (Binding Energy & Pose) Docking->Results_Analysis Post_Docking 9. Post-Docking Analysis (MD Simulation & ADMET) Results_Analysis->Post_Docking

Caption: A self-validating workflow for molecular docking studies.

Experimental Protocol: Protein Preparation

Causality: Raw PDB structures are not immediately ready for docking. They often lack hydrogen atoms, may contain experimental artifacts like water molecules and co-solvents, and may have missing atoms or loops. The protein preparation step cleanses the structure to create a chemically correct and computationally tractable model.

Step-by-Step Methodology (using AutoDock Tools):

  • Load PDB: Open AutoDock Tools (ADT) and load the receptor PDB file (e.g., 4JQM.pdb).

  • Clean Protein: Remove all water molecules (Edit > Delete Water). Also, remove any co-crystallized ligands and other heteroatoms not essential to the protein's structure.

  • Add Hydrogens: Add polar hydrogen atoms to the protein (Edit > Hydrogens > Add > Polar Only). This is crucial for correct hydrogen bond calculations.[6]

  • Compute Charges: Calculate Gasteiger charges for the protein atoms (Edit > Charges > Compute Gasteiger). These partial charges are necessary for the electrostatic term in the scoring function.

  • Set Atom Types: Assign AutoDock 4 atom types (Grid > Set Map Types > Choose Ligand).

  • Save as PDBQT: Save the prepared protein as a PDBQT file (File > Save > Writing PDBQT). This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.

Experimental Protocol: Ligand Preparation

Causality: A 2D representation of a ligand is insufficient for docking. A high-quality, low-energy 3D conformation is required. Furthermore, the ligand's protonation state at physiological pH and its partial atomic charges must be correctly assigned to ensure accurate interaction scoring.

Step-by-Step Methodology (using Avogadro and AutoDock Tools):

  • Sketch Ligand: Draw the 2-Ethylquinazolin-4-amine structure in a molecular editor like Avogadro.

  • Generate 3D Structure: Use the editor's tools to generate a 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a force field like MMFF94 to obtain a low-energy conformer. Save the structure as a PDB file.

  • Load into ADT: Open the ligand's PDB file in AutoDock Tools.

  • Detect Torsional Root: Define the rotatable bonds to allow for ligand flexibility during docking (Ligand > Torsion Tree > Detect Root).

  • Save as PDBQT: Save the prepared ligand as a PDBQT file (Ligand > Output > Save as PDBQT).

The Trustworthiness Pillar: Docking Protocol Validation

Causality: Before docking an unknown ligand, you must prove that your chosen software and parameters can accurately reproduce a known binding mode. This step builds confidence in your protocol. The most common validation method is "redocking".[7] The co-crystallized ligand is extracted from the protein and then docked back into the same binding site. The protocol is considered validated if the top-scoring docked pose is structurally very similar to the original crystallographic pose.

Step-by-Step Methodology:

  • Extract Native Ligand: From the original PDB file (4JQM.pdb), save the coordinates of the co-crystallized ligand into a separate PDB file.

  • Prepare Native Ligand: Prepare this ligand as a PDBQT file, following the protocol in section 2.2.

  • Perform Docking: Dock the prepared native ligand back into the prepared protein structure (from which the ligand was removed) using the exact same protocol that will be used for the test ligands.

  • Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms. A successful validation is generally indicated by an RMSD value ≤ 2.0 Å .[8][9]

Validation ParameterAcceptance CriterionJustification
RMSD of Redocked Ligand ≤ 2.0 ÅAn RMSD below this threshold indicates that the docking protocol can accurately reproduce the experimentally determined binding mode.[8][9]
Experimental Protocol: Molecular Docking with AutoDock Vina

Causality: Molecular docking uses a search algorithm to explore possible binding poses of a flexible ligand within a defined region of a rigid receptor. A scoring function then estimates the binding affinity for each pose.[10]

Step-by-Step Methodology:

  • Grid Box Generation: In ADT, define the search space (the "grid box") around the active site. A common practice is to center the grid on the position of the co-crystallized ligand. The size should be large enough to accommodate the test ligand and allow for rotational and translational sampling.

  • Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the center and dimensions of the grid box.

  • Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log ligand_log.txt

  • Output: Vina will generate a PDBQT file (ligand_out.pdbqt) containing the coordinates of the predicted binding poses (typically 9) and a log file (ligand_log.txt) with their corresponding binding affinities.

Part 3: Rigorous Analysis and Interpretation of Docking Results

The output of a docking simulation is a wealth of data that requires careful interpretation. The analysis should focus on both the quantitative scores and the qualitative nature of the predicted interactions.

Binding Affinity (Docking Score)

The docking score is an estimation of the binding free energy (ΔG) of the ligand-protein complex, typically reported in kcal/mol.[11] A more negative score indicates a more favorable predicted binding affinity.[12] It is crucial to remember that this is a predicted value and should be used for ranking and comparing different ligands or poses rather than as an absolute measure of affinity.[13]

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.352
3-8.11.876
4-7.92.104
.........
Note: This is example data for illustrative purposes.
Binding Pose and Interaction Analysis

Visual inspection of the top-ranked pose is essential to understand the biophysical basis of the predicted affinity.

Step-by-Step Visualization (using PyMOL):

  • Load Structures: Open the prepared receptor PDBQT file and the output ligand PDBQT file in PyMOL.

  • Visualize Interactions: Use the visualization tools to identify key interactions between the 2-Ethylquinazolin-4-amine ligand and the amino acid residues of the PI3Kα active site.

  • Identify Key Interactions: Look for:

    • Hydrogen Bonds: These are critical for specificity and affinity. The quinazoline nitrogen atoms and the 4-amino group are common hydrogen bond donors/acceptors.

    • Hydrophobic Interactions: The ethyl group and the aromatic rings of the quinazoline core will likely form favorable interactions with nonpolar residues.

    • Pi-Stacking: Aromatic residues in the binding pocket (e.g., Phenylalanine, Tyrosine) may form pi-pi stacking interactions with the quinazoline ring system.

G cluster_ligand 2-Ethylquinazolin-4-amine cluster_protein PI3Kα Active Site Ligand Quinazoline Core Tyr836 Tyr836 Ligand->Tyr836 Pi-Pi Stacking Asp933 Asp933 Ligand->Asp933 H-Bond (Side Chain) Amino_Group 4-Amino Group Val851 Val851 Amino_Group->Val851 H-Bond (Backbone) Ethyl_Group 2-Ethyl Group Met922 Met922 Ethyl_Group->Met922 Hydrophobic

Caption: Predicted interaction network for 2-Ethylquinazolin-4-amine.

Interaction TypeInteracting Ligand MoietyInteracting Protein Residue
Hydrogen Bond4-Amino GroupVal851 (Backbone)
Hydrogen BondQuinazoline N1Asp933 (Side Chain)
Pi-Pi StackingQuinazoline RingTyr836
Hydrophobic2-Ethyl GroupMet922
Note: This is example data for illustrative purposes.

Part 4: Beyond Docking: Refinement and Druglikeness Assessment

While powerful, molecular docking provides a static snapshot of a potential binding event. To gain deeper insights, we can employ more computationally intensive methods and assess the compound's potential as a drug.

Assessing Complex Stability with Molecular Dynamics (MD) Simulation

Causality: MD simulations model the movement of atoms in a system over time, providing insights into the stability of the predicted protein-ligand complex. A stable complex in an MD simulation adds confidence to the docking result.

High-Level Protocol (using GROMACS):

  • System Setup: The top-ranked docked complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.[14]

  • Energy Minimization: The energy of the entire system is minimized to remove steric clashes.

  • Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure to reach a stable state.

  • Production MD: A production simulation is run for a set period (e.g., 50-100 nanoseconds).

  • Analysis: The trajectory is analyzed to assess the stability of the ligand's position (via RMSD) and the persistence of key interactions (e.g., hydrogen bonds) over time. A stable RMSD for the ligand suggests a stable binding pose.

In Silico ADMET Prediction

Causality: A potent ligand is useless if it has poor pharmacokinetic properties or is toxic. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for filtering out compounds that are likely to fail later in development.[15][16]

Protocol (using SwissADME Web Server):

  • Input Structure: Submit the SMILES string of 2-Ethylquinazolin-4-amine to the server.

  • Analyze Output: The server provides predictions for a wide range of properties. Key parameters to consider are:

    • Lipinski's Rule of Five: A set of rules to evaluate druglikeness.

    • GI Absorption: Prediction of absorption from the gastrointestinal tract.

    • Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeting drugs.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Synthetic Accessibility: An estimate of how easily the compound can be synthesized.

ADMET PropertyPredicted ValueInterpretation
Lipinski Violations 0Good druglikeness predicted.
GI Absorption HighLikely to be well-absorbed orally.
BBB Permeant YesMay cross the blood-brain barrier.
CYP2D6 Inhibitor NoLow risk of interaction with drugs metabolized by CYP2D6.
Synthetic Accessibility 2.5Readily synthesizable.
Note: This is example data for illustrative purposes.

Conclusion: From In Silico Prediction to Experimental Design

This guide has outlined a comprehensive and self-validating workflow for the computational docking of 2-Ethylquinazolin-4-amine ligands. By grounding our study in a therapeutically relevant target and rigorously validating our protocol, we can generate high-confidence predictions about the binding modes and affinities of these promising compounds. The integration of molecular dynamics and ADMET predictions further enriches our understanding, allowing us to prioritize candidates that possess not only high potency but also favorable druglike properties.

The ultimate goal of computational chemistry is to guide and rationalize experimental work. The insights gained from these in silico studies—the predicted binding poses, the key interacting residues, and the potential liabilities—provide a clear roadmap for the next steps in the drug discovery pipeline, including the chemical synthesis of analogs and in vitro biological evaluation.

References

  • Jiang, N., Zhai, X., Zhao, Y., Liu, Y., Qi, B., Tao, H., & Gong, P. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Li, X., et al. (2019). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules. Available at: [Link]

  • PubChem. (n.d.). 4-Aminoquinazoline. National Center for Biotechnology Information. Available at: [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Available at: [Link]

  • Lagu, A. L., & Bharatam, P. V. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Available at: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Available at: [Link]

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]

  • Wang, X., et al. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry. Available at: [Link]

  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 [Video]. YouTube. Available at: [Link]

  • Bioinformatics Insights. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide [Video]. YouTube. Available at: [Link]

  • Le, N. T., et al. (2015). synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. Tạp chí Khoa học và Công nghệ. Available at: [Link]

  • Sirimulla, S., et al. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. Available at: [Link]

  • Zavodszky, M. I., & Kuhn, L. A. (n.d.). Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • PubChem. (n.d.). 6,7,8-Trimethoxy-N-(Pentan-3-Yl)quinazolin-4-Amine. National Center for Biotechnology Information. Available at: [Link]

  • Jiang, N., et al. (2012). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Available at: [Link]

  • Prasad, J. (n.d.). GROMACS Tutorials for Protein-Ligand Complex. GitHub. Available at: [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Available at: [Link]

  • ResearchGate. (n.d.). Quinazolin-4(3H)-one framework. Available at: [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Available at: [Link]

  • Panda, P. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes [Video]. YouTube. Available at: [Link]

  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Available at: [Link]

  • El-Sayed, M. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]

  • Al-Khodairy, F., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Saudi Journal of Biological Sciences. Available at: [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. Available at: [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Available at: [Link]

  • Li, Y., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. iScience. Available at: [Link]

  • Woods, C. J., et al. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education. Available at: [Link]

  • Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry. Available at: [Link]

  • Grinter, S. Z., & Zou, X. (2014). Reliability analysis and optimization of the consensus docking approach for the development of virtual screening studies. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Binding Affinity via Docking: Fact and Fiction. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • ResearchGate. (n.d.). Validation of the docking protocol. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Open access in silico tools to predict the ADMET profiling of drug candidates. Available at: [Link]

  • ResearchGate. (n.d.). General structure of quinazolin-4-one derivatives. Available at: [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Determining the Solubility of 2-Ethylquinazolin-4-amine in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the physicochemical properties of a compound are paramount to its potential success as a therapeutic agent. Among these, solubility stands out as a critical determinant of a drug's bioavailability and overall efficacy.[1] Poor solubility can impede absorption from the gastrointestinal tract, thereby limiting oral bioavailability, and can also complicate in vitro assay results, potentially masking the true activity of a compound.[1] This guide provides a detailed examination of the solubility of 2-Ethylquinazolin-4-amine, a member of the quinazoline family of compounds known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Understanding the solubility of this compound in commonly used laboratory solvents such as dimethyl sulfoxide (DMSO) and methanol is a fundamental step for researchers in pharmacology, medicinal chemistry, and formulation science.

This document will provide both theoretical insights and practical, step-by-step protocols for determining the solubility of 2-Ethylquinazolin-4-amine in DMSO and methanol. The methodologies described are designed to be robust and reproducible, ensuring the generation of high-quality data essential for advancing research and development.

Compound Profile: 2-Ethylquinazolin-4-amine

Chemical Structure:

Molecular Formula: C10H11N3

Molecular Weight: 173.22 g/mol

The structure of 2-Ethylquinazolin-4-amine, featuring a quinazoline core with an ethyl group at the 2-position and an amine group at the 4-position, suggests a molecule with moderate polarity. The quinazoline ring system is aromatic and contains nitrogen atoms that can act as hydrogen bond acceptors. The primary amine group is a hydrogen bond donor and acceptor, contributing to its potential for interaction with polar solvents. The ethyl group adds a degree of lipophilicity. Based on these features, 2-Ethylquinazolin-4-amine is expected to exhibit good solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol.

Solubility in Dimethyl Sulfoxide (DMSO): A Versatile Solvent for In Vitro Studies

DMSO is a highly polar, aprotic solvent widely favored in drug discovery for its exceptional ability to dissolve a vast array of organic compounds.[4] It is a common vehicle for preparing stock solutions of test compounds for in vitro assays.[4] However, it is crucial to determine the maximum solubility of a compound in DMSO to avoid precipitation in stock solutions or during assay execution, which could lead to erroneous results.

Protocol for Determining Thermodynamic (Equilibrium) Solubility of 2-Ethylquinazolin-4-amine in DMSO

This protocol employs the widely accepted shake-flask method, which is considered the gold standard for determining equilibrium solubility.[5][6] This method measures the concentration of a saturated solution of the compound in equilibrium with its solid phase.[1][7]

Materials:

  • 2-Ethylquinazolin-4-amine (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or rotator

  • Microcentrifuge

  • Calibrated micropipettes

  • 2 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Methodology:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of 2-Ethylquinazolin-4-amine into a 2 mL microcentrifuge tube.

    • Add a known volume of DMSO (e.g., 500 µL) to the tube.

    • Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.[4] Visual inspection should confirm the presence of undissolved solid, indicating a supersaturated solution. If all the compound dissolves, add more solid until excess is present.

  • Equilibration:

    • Place the sealed microcentrifuge tube in a thermostatic shaker set to a constant temperature (typically 25 °C or 37 °C).

    • Allow the solution to equilibrate for 24-48 hours.[7] This extended incubation ensures that the system reaches thermodynamic equilibrium.[6]

  • Phase Separation:

    • After equilibration, centrifuge the tube at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

    • Prepare a series of dilutions of the supernatant with DMSO.

    • Quantify the concentration of 2-Ethylquinazolin-4-amine in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[1] A standard calibration curve of the compound in DMSO must be prepared for accurate quantification.

Data Presentation:

ParameterValue
TemperatureSpecify (e.g., 25 °C)
SolventAnhydrous DMSO
Solubility Report in mg/mL and mM

Solubility in Methanol: A Common Solvent for Chemical Synthesis and Analysis

Methanol is a polar, protic solvent frequently used in organic synthesis, purification, and as a solvent for analytical techniques. Its ability to act as both a hydrogen bond donor and acceptor makes it effective at solvating a variety of compounds.

Protocol for Determining the Solubility of 2-Ethylquinazolin-4-amine in Methanol

The shake-flask method described for DMSO is also applicable to methanol.

Materials:

  • 2-Ethylquinazolin-4-amine (solid)

  • Anhydrous Methanol

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or rotator

  • Microcentrifuge

  • Calibrated micropipettes

  • 2 mL microcentrifuge tubes

  • HPLC system with UV detector or a UV-Vis spectrophotometer

Methodology:

  • Preparation of a Supersaturated Solution:

    • Weigh approximately 5-10 mg of 2-Ethylquinazolin-4-amine into a 2 mL microcentrifuge tube.

    • Add a known volume of methanol (e.g., 500 µL).

    • Vortex vigorously for 2-5 minutes. Ensure undissolved solid remains.

  • Equilibration:

    • Incubate the sealed tube in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • Phase Separation:

    • Centrifuge the solution at high speed (e.g., 10,000 x g) for 15-20 minutes.

  • Sample Analysis:

    • Carefully withdraw a sample of the supernatant.

    • Prepare appropriate dilutions with methanol.

    • Determine the concentration using a pre-established calibration curve for 2-Ethylquinazolin-4-amine in methanol via HPLC-UV or UV-Vis spectrophotometry.

Data Presentation:

ParameterValue
TemperatureSpecify (e.g., 25 °C)
SolventAnhydrous Methanol
Solubility Report in mg/mL and mM

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex incubate Incubate (24-48h) vortex->incubate centrifuge Centrifuge incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dilute Dilute Sample collect_supernatant->dilute analyze Quantify (HPLC/UV-Vis) dilute->analyze

Sources

Protocols for the Handling and Storage of Hygroscopic Quinazoline Derivatives to Ensure Compound Integrity and Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Quinazoline and its derivatives represent a critical class of heterocyclic compounds in drug discovery, with applications ranging from oncology to antimicrobial agents. A significant, yet often underestimated, challenge in working with these molecules is their propensity for hygroscopicity—the tendency to absorb moisture from the atmosphere. The uptake of water can lead to significant physical and chemical changes, including deliquescence, degradation via hydrolysis, and alterations in crystalline form, ultimately compromising sample integrity, affecting analytical results, and reducing therapeutic efficacy.[1][2] This application note provides a comprehensive, experience-driven guide for the proper handling and storage of hygroscopic quinazolines, ensuring their stability and the validity of research outcomes.

The Scientific Imperative: Understanding Hygroscopicity in Quinazolines

The hygroscopic nature of a given quinazoline derivative is not solely an intrinsic property of the core structure but is heavily influenced by its substitution patterns, salt form, and solid-state characteristics (crystalline vs. amorphous).[3] The nitrogen atoms in the quinazoline ring system can act as hydrogen bond acceptors, facilitating interaction with water molecules. The presence of polar functional groups (e.g., hydroxyls, carboxyls, amines) on the molecule can further exacerbate moisture sorption.

Moisture absorption is not a benign process; it can trigger several detrimental degradation pathways:

  • Hydrolytic Degradation: Quinazolines are generally stable in cold, dilute acidic or alkaline solutions but can be susceptible to hydrolysis when boiled or under prolonged exposure to moisture, potentially leading to ring-opening and the formation of impurities.[4][5] One study on a specific quinazoline derivative highlighted significant degradation under alkaline conditions, reinforcing the need to protect against moisture which can facilitate localized pH changes on the solid surface.[6]

  • Physical State Alteration: Moisture can induce a transition from a stable crystalline form to a less stable amorphous state, or vice versa. This can dramatically alter key properties such as solubility, bioavailability, and manufacturability.[1]

  • Compromised Weighing Accuracy: For potent molecules, the absorption of even a small amount of water can lead to significant errors in weighing, resulting in incorrect concentrations for biological assays and analytical standards.

Therefore, a proactive and systematic approach to handling and storage is not merely best practice but a prerequisite for reliable scientific work.

Initial Characterization: The First Step to Control

Upon receiving or synthesizing a new batch of a quinazoline derivative, its hygroscopic nature must be quantitatively assessed. This classification will dictate all subsequent handling and storage procedures.

Protocol 1: Hygroscopicity Classification via Gravimetric Vapor Sorption (GVS)

This protocol is based on the European Pharmacopoeia guidelines and provides a standardized method for classification.[7][8]

Objective: To classify the quinazoline compound into one of four hygroscopicity categories.

Materials:

  • Glass weighing vessel (50 mm external diameter, 15 mm high) with stopper

  • Analytical balance (readable to 0.01 mg)

  • Controlled humidity chamber or desiccator

  • Saturated solution of ammonium chloride (to achieve ~80% Relative Humidity at 25°C)

  • The quinazoline sample (pre-equilibrated to room temperature)

Methodology:

  • Initial Weighing: Weigh the clean, dry weighing vessel with its stopper (m₁).

  • Sample Preparation: Add the amount of substance as prescribed for a Loss on Drying or Water Content test into the vessel and weigh again (m₂). The initial sample mass is (m₂ - m₁).

  • Exposure: Place the unstoppered vessel into a controlled environment set to 25°C ± 1°C and 80% ± 2% Relative Humidity (RH) . Allow the sample to stand for 24 hours.

  • Final Weighing: After 24 hours, remove the vessel, immediately replace the stopper, and weigh it (m₃).

  • Calculation: Calculate the percentage increase in mass using the formula: % Increase = [(m₃ - m₂) / (m₂ - m₁)] * 100

Data Interpretation: Use the calculated percentage weight gain to classify the compound according to the table below.

Hygroscopicity ClassificationPercentage Weight Gain (% w/w) at 25°C / 80% RHRecommended Handling & Storage Level
Non-hygroscopic≤ 0.12%Standard Laboratory Conditions
Slightly hygroscopic≥ 0.2% and < 2%Level 1: Controlled Environment
Hygroscopic≥ 2% and < 15%Level 2: Desiccation
Very hygroscopic≥ 15%Level 3: Inert Atmosphere
Table 1: Hygroscopicity Classification and Corresponding Protocol Levels.[9]

Tiered Protocols for Handling and Storage

Based on the classification from Protocol 1, the following tiered approach ensures that the level of control matches the needs of the compound, preventing both compound degradation and unnecessary procedural complexity.

Decision Workflow for Handling Hygroscopic Quinazolines

The following diagram illustrates the decision-making process from receiving a compound to its routine use.

G cluster_0 Initial Compound Assessment cluster_1 Handling & Storage Protocols cluster_2 Routine Use & Monitoring Receive Receive or Synthesize New Quinazoline Batch Classify Protocol 1: Classify Hygroscopicity Receive->Classify Decision Select Protocol Level Based on Classification Classify->Decision Level1 Level 1: Slightly Hygroscopic (Controlled Room) Decision->Level1 Slightly Level2 Level 2: Hygroscopic (Desiccator) Decision->Level2 Hygroscopic Level3 Level 3: Very Hygroscopic (Glove Box) Decision->Level3 Very Weigh Weighing & Aliquoting Level1->Weigh Level2->Weigh Level3->Weigh Store Long-Term Storage Weigh->Store Stability Protocol 3: Periodic Stability Testing Store->Stability

Caption: Decision workflow for selecting appropriate handling protocols.

Level 1: Handling 'Slightly Hygroscopic' Quinazolines

Principle: Minimize ambient exposure and store in a controlled environment.

  • Handling: Perform all manipulations (weighing, preparing solutions) in a laboratory with controlled humidity (ideally < 50% RH). Minimize the time the container is open.[9]

  • Storage: Store the solid compound in a tightly sealed, airtight container (e.g., amber glass vial with a PTFE-lined cap). For added protection, place this primary container inside a secondary, sealed, moisture-resistant bag (e.g., foil-lined).[7] Store in a cool, dry, and dark place.[10]

Level 2: Handling 'Hygroscopic' Quinazolines

Principle: Actively remove moisture from the immediate storage environment using desiccants.

  • Handling: Work swiftly to minimize exposure time.[9] Pre-portioning the material into single-use vials upon receipt is highly recommended to avoid repeated opening of the main stock container.

  • Storage: The primary container must be stored in a desiccator containing an active desiccant (e.g., silica gel with a humidity indicator, or molecular sieves).[11] Ensure the desiccant is regenerated or replaced regularly according to the manufacturer's instructions. The desiccator should be properly sealed and opened infrequently.

Level 3: Handling 'Very Hygroscopic' Quinazolines

Principle: Exclude atmospheric moisture entirely by using an inert atmosphere. This is the highest level of protection.

Protocol 2: Weighing and Aliquoting in a Glove Box

Objective: To handle a very hygroscopic quinazoline derivative without exposure to atmospheric moisture or oxygen.

Materials:

  • Glove box with an inert atmosphere (e.g., Nitrogen or Argon, with O₂ and H₂O levels < 10 ppm).

  • All necessary labware (spatulas, vials, funnels) oven-dried for a minimum of 1 hour and cooled in the antechamber.[12]

  • Antistatic weighing boat or paper.

  • Pre-labeled, tared vials with caps.

  • Logbook for the glove box.

Methodology:

  • Preparation: Ensure all required items are placed inside the glove box antechamber. Do not include paper towels or tissues unless they have been rigorously dried in a vacuum oven.[11]

  • Antechamber Purge: Evacuate and refill the antechamber with the inert glove box gas. This cycle should be repeated at least three times to remove residual air and moisture.[12]

  • Transfer: Once the purge cycle is complete, transfer the items from the antechamber into the main glove box.

  • Equilibration: Allow the container of the quinazoline compound to equilibrate to the glove box temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Using an analytical balance placed inside the glove box, tare the antistatic weighing boat. Carefully transfer the desired amount of the compound using a clean, dry spatula. Record the weight.

  • Aliquoting: Transfer the weighed solid into a pre-labeled, tared vial. Securely cap the vial.

  • Sealing: For long-term storage, further seal the vial cap with paraffin film or electrical tape.[13]

  • Cleanup: Clean the balance and work area inside the glove box immediately after use.

  • Removal: Transfer the sealed vials out of the glove box via the antechamber, following the proper purge/evacuation cycles.

Self-Validating Systems: Stability and Quality Control

Trust in experimental results requires a self-validating system where the integrity of the starting material is periodically confirmed. A robust stability testing program is essential.

Protocol 3: Stability-Indicating Analysis

Objective: To periodically assess the purity and water content of the stored quinazoline to ensure it remains within specification.

Workflow:

  • Baseline Analysis (T=0): Upon receipt and classification of a new batch, perform a baseline analysis. This includes:

    • Water Content Determination: Use Karl Fischer titration, a highly accurate method for quantifying water content in pharmaceuticals.

    • Purity Analysis: Develop a stability-indicating HPLC method. This method must be able to separate the parent quinazoline from any potential degradants (e.g., from hydrolysis).[6] Forced degradation studies (exposing the compound to acid, base, oxidation, heat, and light) are required to validate that the method is truly stability-indicating.

  • Long-Term Stability Study: Store an aliquot of the compound under the recommended conditions derived from Protocol 1.

  • Periodic Testing: At defined intervals (e.g., 3, 6, 12, 24 months), remove a sample and re-run the water content and HPLC purity analyses.

  • Data Evaluation: Compare the results to the T=0 baseline. Any significant increase in water content or the appearance of degradation peaks indicates a failure in the storage protocol or inherent instability of the molecule.

Recommended Stability Testing Conditions (ICH Guidelines)
Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months
Table 2: Standard ICH stability testing conditions for drug substances.[12]
Stability Testing Workflow Diagram

G cluster_0 Baseline (T=0) cluster_1 Storage & Sampling cluster_2 Analysis & Evaluation start New Batch of Hygroscopic Quinazoline kf_initial Karl Fischer Titration (Initial Water Content) start->kf_initial hplc_initial Stability-Indicating HPLC (Initial Purity Profile) start->hplc_initial storage Store Aliquots at Recommended Conditions (e.g., 25°C/60%RH) kf_initial->storage hplc_initial->storage sampling Sample at Intervals (3, 6, 12, 24 months) storage->sampling kf_periodic Re-run Karl Fischer Titration sampling->kf_periodic hplc_periodic Re-run HPLC Purity sampling->hplc_periodic evaluation Compare to T=0 Data - Assess Water Uptake - Identify Degradants kf_periodic->evaluation hplc_periodic->evaluation evaluation->storage If Stable, Continue

Caption: Workflow for a long-term stability testing program.

Conclusion

The hygroscopic nature of many quinazoline derivatives is a critical variable that must be managed with scientific rigor. By implementing a systematic approach that begins with accurate classification, followed by the application of tiered handling and storage protocols, and validated by a continuous stability monitoring program, researchers can ensure the integrity of their compounds. This diligence protects against the introduction of critical errors, enhances the reproducibility of experimental data, and ultimately accelerates the drug development process by ensuring that decisions are based on reliable and accurate information.

References

  • SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Retrieved from [Link]

  • Pharma Pathway. (2025, March 14). SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

  • Scribd. (n.d.). Hygroscopicity and Solubility Methods. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Retrieved from [Link]

  • University of Wisconsin-Madison. (2024, August 21). Section 5.21 Title: Glovebox Use. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059. [Link]

  • ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Patel, M. B., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ResearchGate. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]

  • Siddiqui, M. R., et al. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 75(5), 543–550. [Link]

  • EPFL. (n.d.). Glovebox safety guidelines. Retrieved from [Link]

  • Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. Retrieved from [Link]

  • Moravek, Inc. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • Purdue University. (n.d.). Standard Operating Procedures: Bart Laboratory. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Quinazoline Synthesis & Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Current Ticket Volume: High | Topic: Cyclization Failures

Welcome to the Quinazoline Synthesis Help Desk. This guide is structured to troubleshoot specific failure modes in the construction of the quinazoline scaffold (benzo[d]pyrimidine). Whether you are utilizing the classic Niementowski condensation, modern metal-catalyzed oxidative routes, or microwave-assisted protocols, this interface addresses the causality of failure and provides self-validating solutions.

📂 Ticket #1: The "Stalled Intermediate" (Thermal/Acidic Routes)

Context: You are performing a condensation between an anthranilic acid/amide derivative and an electrophile (amide, aldehyde, or orthoester). Symptom: LCMS shows the open-chain intermediate (e.g., the o-amidobenzamide) but no cyclized product. Diagnosis: Thermodynamic trap. The elimination of water (dehydration) to close the ring is endothermic and entropically disfavored in a closed system.

🔧 Troubleshooting Protocol

The ring closure requires a driving force to overcome the activation energy of the final dehydration step.

VariableAdjustmentScientific Rationale
Water Removal Install Dean-Stark trap or add 4Å Molecular Sieves .Le Chatelier’s principle: Removing water shifts the equilibrium toward the cyclized product.
Solvent Choice Switch to PPE (Polyphosphate Ester) or PPA (Polyphosphoric Acid) .PPA acts as both solvent and dehydrating agent, sequestering water immediately upon formation.
Temperature Increase to >140°C .Cyclization often requires high thermal energy to reach the transition state. Low-boiling solvents (EtOH/THF) are insufficient.
🛑 Critical Checkpoint: The "Anthranil" Side-Reaction

If using anthranilic acid and acetic anhydride, be aware of the kinetic competition.

  • Risk: Formation of the benzoxazinone (an "anthranil") instead of the quinazoline.

  • Fix: If the benzoxazinone forms, isolate it. It is a potent activated intermediate. Reacting the isolated benzoxazinone with your amine nucleophile often proceeds rapidly to the quinazoline.

📊 Logic Flow: Dehydration Failure

Niementowski_Troubleshoot Start LCMS: Open Chain Intermediate Detected CheckTemp Is Reaction Temp > 120°C? Start->CheckTemp CheckWater Is Water Removal Active? CheckTemp->CheckWater Yes Microwave Attempt Microwave Irradiation (Superheating effect) CheckTemp->Microwave No (Solvent limits temp) SolventSwitch Switch to PPA or PPE (Chemical Dehydration) CheckWater->SolventSwitch Yes (Still failing) DeanStark Install Dean-Stark or Molecular Sieves CheckWater->DeanStark No

Figure 1: Decision tree for resolving incomplete cyclization in condensation reactions.

📂 Ticket #2: Metal-Catalyzed Oxidative Failure

Context: You are synthesizing quinazolines from 2-aminobenzylamines and aldehydes using a copper catalyst (e.g., CuCl, Cu(OAc)₂) and an oxidant. Symptom: Formation of the imine (Schiff base) is observed, but the C-H activation/cyclization to the aromatic quinazoline does not occur. Diagnosis: Catalyst poisoning or Oxygen Starvation. The oxidative dehydrogenation step is the rate-determining step (RDS) and is highly sensitive to the oxidant's availability.

🔧 Troubleshooting Protocol
  • Oxidant Availability:

    • Issue: "Open air" flasks often have insufficient oxygen diffusion rates for the reaction kinetics.

    • Fix: Switch to an O₂ balloon or bubble air directly into the solvent.

    • Alternative: Add a chemical oxidant like TBHP (tert-Butyl hydroperoxide) or DDQ if aerobic oxidation is too slow.

  • Catalyst Ligand Effects:

    • Issue: Strong coordinating amines (substrate or product) can poison the Copper catalyst.

    • Fix: Increase catalyst loading to 10-20 mol%. Add TEMPO (20 mol%) as a co-oxidant to facilitate the radical turnover cycle.

  • Base Selection:

    • Requirement: A base is often needed to deprotonate the intermediate prior to oxidation.

    • Optimization: Switch from weak bases (K₂CO₃) to Cs₂CO₃ or KOtBu to facilitate the intramolecular nucleophilic attack.

🧪 Mechanism Visualization: Where it Fails

Oxidative_Cycle Substrate 2-Aminobenzylamine + Aldehyde Imine Imine Intermediate (Schiff Base) Substrate->Imine -H2O Aminal Cyclic Aminal (Dihydroquinazoline) Imine->Aminal Intramolecular Cyclization Product Quinazoline (Aromatized) Aminal->Product Oxidative Dehydrogenation (FAILURE POINT: Needs O2/Cat)

Figure 2: The oxidative pathway. The final step (red) is the most common failure point due to oxidant starvation.

📂 Ticket #3: Microwave Synthesis Issues

Context: Using microwave irradiation to speed up the reaction (solvent-free or in EtOH). Symptom: Vessel over-pressurization or low yields despite high energy input. Diagnosis: Thermal runaway or "Hot Spot" degradation.

🔧 FAQ & Solutions

Q: Why is my vessel over-pressurizing? A: Quinazoline synthesis releases small molecules (H₂O, NH₃). In a sealed microwave vial, this increases pressure rapidly.

  • Fix: Use an "Open Vessel" mode if your microwave allows, or perform the reaction in a high-boiling solvent (e.g., glycerol, ionic liquids) that absorbs microwave energy efficiently without generating excessive vapor pressure.

Q: My yield is lower than the thermal method. A: You are likely degrading the product via superheating.

  • Fix: Use "Power Cycling" (simultaneous cooling). Set the microwave to maintain a fixed temperature (e.g., 140°C) rather than fixed power. This prevents "hot spots" in the reaction matrix.

📂 Ticket #4: Isolation & Purification (The "Brick Dust" Problem)

Context: Quinazolines are often highly crystalline, planar, and insoluble ("Brick Dust"). Symptom: Product oils out during workup or is insoluble in column chromatography solvents (Hex/EtOAc).

🔧 Solubility & Purification Guide
Solvent SystemApplicationProtocol
Diethyl Ether / Pentane Trituration If product oils out, add Et₂O and scratch the flask glass. Sonicate. The oil often crystallizes into a solid that can be filtered.
DCM / MeOH (95:5) Chromatography Quinazolines are polar. Standard Hex/EtOAc often fails to elute them. Use DCM/MeOH.
DMF / Water Recrystallization Dissolve in hot DMF. Add water dropwise until turbid. Cool slowly. This is the "Gold Standard" for purifying insoluble quinazolines.

📚 References

  • Troubleshooting Niementowski Reaction:

    • Synthesis of Quinazolin-4(3H)-ones via Niementowski Reaction.

    • Source: Journal of Organic Chemistry

    • (Classic mechanism validation).

  • Copper-Catalyzed Oxidative Synthesis:

    • Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation.

    • Source: Organic Letters

  • Microwave-Assisted Methodology:

    • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.

    • Source: Frontiers in Chemistry

  • Purification & Solubility:

    • Solubility Enhancement of Synthesized Quinazolinone Derivative.

    • Source: ResearchGate / International Journal of Pharmaceutical Sciences

Minimizing side reactions during 2-Ethylquinazolin-4-amine production

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Maximizing Yield

Welcome to the technical support center for the synthesis of 2-Ethylquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. As Senior Application Scientists with extensive experience in heterocyclic chemistry, we have compiled this resource to provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Overview of the Primary Synthetic Route

The most common and efficient laboratory-scale synthesis of 2-Ethylquinazolin-4-amine begins with 2-aminobenzonitrile. The reaction proceeds through a two-step, one-pot process:

  • Pinner-type Reaction: 2-aminobenzonitrile reacts with propionitrile in the presence of an acid catalyst, typically hydrogen chloride in anhydrous ethanol. This forms a key intermediate, the ethyl N-(2-cyanophenyl)propanimidate hydrochloride salt.

  • Cyclization with Ammonolysis: The intermediate is then treated with ammonia (or an ammonia surrogate) to induce cyclization and form the final product, 2-Ethylquinazolin-4-amine.

While this method is generally robust, the presence of trace amounts of water can lead to the formation of a significant side product, 2-ethyl-4(3H)-quinazolinone, which can be challenging to separate from the desired product. This guide will focus on understanding and mitigating this and other potential side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-Ethylquinazolin-4-amine in a question-and-answer format.

Question 1: My final product is contaminated with a significant amount of a less soluble, white solid. What is this impurity and how can I prevent its formation?

Answer:

The most common impurity in this synthesis is 2-ethyl-4(3H)-quinazolinone . This side product arises from the hydrolysis of either the reactive intermediate or the final 4-amino product. The presence of even trace amounts of water in your reaction setup can lead to its formation.

Causality and Mechanism:

The Pinner reaction intermediate, ethyl N-(2-cyanophenyl)propanimidate, is highly susceptible to hydrolysis. If water is present, it will readily attack the imido ester, leading to the formation of N-(2-cyanophenyl)propionamide. This amide intermediate can then cyclize to form the thermodynamically stable 2-ethyl-4(3H)-quinazolinone. Alternatively, the final product, 2-Ethylquinazolin-4-amine, can also undergo slow hydrolysis to the quinazolinone under acidic conditions if water is present during workup or purification.

Strategies for Minimization:

  • Strict Anhydrous Conditions: This is the most critical factor.

    • Solvent Purity: Use freshly distilled, anhydrous ethanol. Commercially available anhydrous ethanol should be stored over molecular sieves (3Å or 4Å) to ensure dryness.

    • Reagent Purity: Ensure your 2-aminobenzonitrile and propionitrile are dry. If necessary, dry them over a suitable drying agent prior to use.

    • Glassware: All glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled in a desiccator over a strong desiccant like phosphorus pentoxide or under a stream of dry nitrogen or argon.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.

  • Controlled Addition of Reagents:

    • Prepare your ethanolic HCl solution by bubbling dry HCl gas through anhydrous ethanol. Avoid using concentrated aqueous HCl.

    • Add the reagents in a controlled manner to manage any exothermic processes that could lead to side reactions.

Visualizing the Main and Side Reaction Pathways:

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A 2-Aminobenzonitrile C Ethyl N-(2-cyanophenyl)propanimidate (Pinner Intermediate) A->C + Propionitrile, HCl/Ethanol B Propionitrile B->C D 2-Ethylquinazolin-4-amine (Desired Product) C->D + NH3 (Anhydrous) (Cyclization) E 2-Ethyl-4(3H)-quinazolinone (Side Product) C->E + H2O (Trace) (Hydrolysis & Cyclization) D->E + H2O (Acidic workup) (Hydrolysis) A Crude Product (Mixture of Amine and Quinazolinone) B Dissolve in Organic Solvent (e.g., DCM) A->B C Acid Wash (1M HCl) B->C D Separate Layers C->D E Aqueous Layer (Protonated Amine) D->E Desired Product F Organic Layer (Quinazolinone and other impurities) D->F Impurities G Basify with NaOH E->G H Extract with Organic Solvent G->H I Dry and Evaporate H->I J Pure 2-Ethylquinazolin-4-amine I->J

Technical Support Center: 2-Ethylquinazolin-4-amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Precursors & Side Products

Doc ID: TS-QZN-004 | Version: 2.1 | Status: Active[1]

Introduction: The Purification Paradox

As a Senior Application Scientist, I often see researchers struggle with 2-Ethylquinazolin-4-amine . The challenge lies in its dual nature: it is a robust kinase inhibitor scaffold, yet its synthesis often yields stubborn impurities that mimic the physicochemical properties of the target.

Whether you synthesized this via the SNAr displacement of 4-chloro-2-ethylquinazoline or the cyclization of 2-aminobenzonitrile, you are likely facing one of three specific contaminants:

  • The "Hydrolytic Ghost": 2-Ethylquinazolin-4(3H)-one (The "One" impurity).[1]

  • The "Silent Electrophile": Unreacted 4-chloro-2-ethylquinazoline.[1]

  • The "Sticky Nitrile": Residual 2-aminobenzonitrile.[2]

This guide abandons generic advice. Below are the specific, causality-driven protocols to isolate your target with >98% purity.

Module 1: Diagnostic Triage (FAQ)

Q: My LC-MS shows a peak at M+1 (Target Mass), but also a persistent peak at M-17 (Mass 174). What is it? A: This is 2-Ethylquinazolin-4(3H)-one .[1]

  • Cause: This is the hydrolysis product. If you used the 4-chloro route, atmospheric moisture converted your starting material.[1] If you used cyclization, it is a thermodynamic dead-end byproduct.[1]

  • Behavior: It is neutral (amide-like) and highly crystalline.[1] It does not protonate easily compared to your amino-product.[1]

  • Solution: Proceed immediately to Module 2 (The Acid-Base Switch) .

Q: I see a peak at Mass 192/194 (3:1 ratio). It disappears during workup but my yield drops. Why? A: That is unreacted 4-chloro-2-ethylquinazoline .[1]

  • Cause: Incomplete reaction.

  • Behavior: It is an electrophile. During aqueous workup, it hydrolyzes into the "One" impurity (Mass 174), contaminating your product.[1]

  • Solution: Do not work up yet. Add a "scavenger" (e.g., 7N Ammonia in MeOH) and heat for 1 hour to force conversion to product, or treat with morpholine (to form a distinct tertiary amine) that can be separated chromatographically.[1]

Module 2: The Acid-Base Switch (Core Protocol)

Objective: Leverage the basicity of the N1-nitrogen (pKa ~5.8–7.2) to separate the product from neutral precursors (nitriles) and the "One" impurity.

The Logic
  • Target (Amine): Basic. Protonates at pH < 4 (moves to Aqueous).

  • Impurity (One): Neutral/Weakly Acidic (Lactam). Remains in Organic at pH < 4.

  • Impurity (Nitrile/Chloro): Neutral/Weakly Basic.[1] Remains in Organic (mostly) or hydrolyzes.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or DCM (10 mL per gram).

  • The Switch (Extraction A): Extract with 1M HCl (3 x Vol).

    • Observation: Product moves to the Aqueous layer (Yellowish). Impurities stay in Organic.

  • The Wash: Wash the combined Aqueous Acidic layer with fresh EtOAc (2 x Vol).

    • Critical: This removes trapped lipophilic impurities. Discard these organic washes.

  • The Reversal: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 10.

    • Observation: The product will precipitate or oil out as the free base.

  • Recovery (Extraction B): Extract the cloudy aqueous mixture with DCM (3 x Vol).

    • Result: Pure 2-Ethylquinazolin-4-amine returns to the organic phase.[1]

  • Drying: Dry over Na₂SO₄ and concentrate.

AcidBaseSwitch Start Crude Mixture (Amine + 'One' + Nitrile) Dissolve Dissolve in EtOAc/DCM Start->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash OrgLayer1 Organic Layer (Contains 'One' & Nitriles) AcidWash->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (pH < 2) (Contains Protonated Product) AcidWash->AqLayer1 Product protonates Discard1 DISCARD (Neutral Impurities) OrgLayer1->Discard1 Basify Basify with NaOH to pH > 10 AqLayer1->Basify ExtractBack Extract with DCM Basify->ExtractBack FinalOrg Final Organic Layer (Pure Product) ExtractBack->FinalOrg FinalAq Aqueous Waste ExtractBack->FinalAq

Figure 1: The Acid-Base "Switch" workflow for isolating basic quinazolines from neutral impurities.

Module 3: Crystallization Dynamics (Polishing)

If Module 2 yields 95% purity but you require >99% (e.g., for biological assays), use solubility differentials.[1]

Solubility Profile of 2-Ethylquinazolin-4-amine:

Solvent Temp (25°C) Temp (Reflux) Suitability
Water Insoluble Slightly Soluble Anti-solvent
Ethanol Moderate High Ideal Solvent
Acetonitrile Moderate High Good Alternative
Hexane Insoluble Insoluble Anti-solvent

| Toluene | Low | High | Excellent for "One" removal |[1]

Protocol: The Toluene Polish

The "One" impurity is notoriously insoluble in toluene compared to the amine.

  • Suspend the solid in Toluene (5 mL/g).

  • Heat to reflux.[3][4] The amine should dissolve; the "One" impurity often remains as a fine suspension.

  • Hot Filtration: Filter the hot solution through a pre-heated glass frit or Celite pad.

    • Action: The solid on the filter is the impurity.

  • Cooling: Allow the filtrate to cool slowly to 4°C.

  • Collection: Filter the resulting crystals.

Module 4: Chromatography Rescue

When to use: If you have "tar" or oligomers that co-precipitate during acid-base extraction.[1]

The Challenge: Quinazolin-4-amines can streak on silica due to interaction with acidic silanols.[1] The Fix: You must deactivate the silica.

  • Mobile Phase: DCM : Methanol : NH₄OH (95 : 4.5 : 0.5).[1]

  • Note: The Ammonium Hydroxide is non-negotiable. It competes for the silanol sites, allowing your amine product to elute as a sharp band.[1]

References

  • Synthesis & Cyclization Mechanisms

    • Connolly, D. J., et al.[1] "Synthesis of quinazolin-4(3H)-ones and quinazolin-4-amines." Tetrahedron, 2005.[1][5]

    • Subject: Detailed mechanistic insight into the cyclization of anthranilonitriles and the form
  • pKa and Solubility Data

    • Albert, A., & Phillips, J. N.[1] "Ionization Constants of Heterocyclic Substances." Journal of the Chemical Society, 1956.[1]

    • Subject: Foundational text establishing the pKa of quinazoline N1 at ~1.9 and N3/Amino group interactions (effective basicity ~7.6).
  • Purification of 4-Aminoquinazolines

    • Wissner, A., et al.[1] "Analogues of 4-[(3-bromophenyl)amino]-6-(acrylamido)quinazoline." Journal of Medicinal Chemistry, 2003.[1]

    • Subject: Validates the acid-base extraction workup for separating aniline-substituted quinazolines
  • General Quinazoline Properties

    • PubChem Database. "Quinazolin-4-amine Compound Summary."

    • Subject: Physicochemical property verification.[3][4][5][6][7]

Sources

Technical Guide: Overcoming Steric Barriers in 2-Ethyl Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers encountering synthetic or functionalization hurdles with 2-ethyl substituted quinazolines . Unlike their 2-methyl counterparts, 2-ethyl derivatives introduce specific steric challenges that can drastically reduce cyclization yields and alter nucleophilic substitution kinetics.

The "Ethyl Penalty": Mechanistic Context

In Structure-Activity Relationship (SAR) studies, extending a C2-methyl group to a C2-ethyl group is a common strategy to probe hydrophobic pockets or increase metabolic stability. However, this seemingly minor modification introduces a steric penalty .

The synthesis of the quinazolinone core typically proceeds via a benzoxazinone intermediate .[1] The critical step involves the nucleophilic attack of a primary amine on the benzoxazinone ring.

  • The Problem: The ethyl group at position 2 rotates, creating a larger effective steric volume than a methyl group. This shields the electrophilic carbonyl carbon (C4), hindering the approach of the amine nucleophile and often resulting in incomplete ring opening or competitive hydrolysis.

  • The Consequence: Thermal reflux methods often yield 30–60% product, whereas microwave-assisted protocols can recover these losses, pushing yields to >80% [1, 2].

Interactive Troubleshooting Pathways

Visualizing the Synthetic Bottleneck

The following diagram illustrates the critical divergence point where steric hindrance causes failure in thermal protocols and how high-energy activation (Microwave/Ultrasound) bypasses it.

G Start Anthranilic Acid + Propionic Anhydride Inter 2-Ethyl-4H-3,1-benzoxazin-4-one (Unstable Intermediate) Start->Inter Cyclization Thermal Thermal Heating (Reflux) 16-20 Hours Inter->Thermal Microwave Microwave Irradiation 560W, 7-10 Mins Inter->Microwave Fail Steric Shielding by 2-Ethyl Group Incomplete Amine Attack Thermal->Fail LowYield Low Yield (30-50%) Hydrolysis By-products Fail->LowYield Success Dielectric Heating Overcomes Steric Barrier Microwave->Success HighYield High Yield (80-96%) Clean Cyclization Success->HighYield

Figure 1: Comparative synthetic pathways highlighting the steric bottleneck at the benzoxazinone intermediate stage [1, 3].

Optimized Protocols

Protocol A: Microwave-Assisted One-Pot Synthesis

Best for: Overcoming low yields in the initial ring formation.

Rationale: Microwave irradiation provides direct dielectric heating, efficiently activating the polar transition state of the amine attack, which is otherwise kinetically disfavored by the 2-ethyl group [3].

ParameterConditionNote
Reagents Anthranilic acid (1 eq), Propionic anhydride (excess), Primary Amine (1.1 eq)Propionic anhydride acts as both reactant and solvent.
Catalyst None or Pyridine (cat.)Pyridine can act as a base to sponge acid byproducts.
Power/Temp 210–560 W / 130°CHigh power is needed to drive the reaction quickly (7–10 mins).
Work-up Ice-water precipitationProduct typically precipitates; filtration avoids column chromatography.

Step-by-Step:

  • Mix anthranilic acid (10 mmol) and propionic anhydride (3 mL) in a microwave vial.

  • Irradiate at 210 W for 3-5 minutes to form the benzoxazinone intermediate in situ.

  • Add the primary amine (11 mmol) and a drop of pyridine.

  • Irradiate at 325–560 W for 7–10 minutes [3, 4].

  • Pour the hot reaction mixture into crushed ice.

  • Filter the solid precipitate, wash with cold water, and dry.[2] Recrystallize from ethanol if necessary.

Protocol B: Functionalization of C4 (Chlorination & Substitution)

Best for: Converting the quinazolinone to a bioactive quinazoline.

Rationale: The 2-ethyl group exerts a "buttressing effect," potentially distorting the ring slightly. While it doesn't block C4 directly, it can affect solubility and aggregation.

  • Chlorination: Reflux 2-ethylquinazolin-4(3H)-one in POCl3 (excess) for 2–4 hours. Monitor by TLC (the starting material is very polar; the chloride is non-polar).

    • Tip: If the reaction stalls, add N,N-dimethylaniline as a catalyst.

  • Nucleophilic Substitution (

    
    ):  React the 4-chloro-2-ethylquinazoline with your nucleophile.
    
    • Steric Note: If using a bulky nucleophile (e.g., substituted aniline), the 2-ethyl group may force the incoming amine into a specific conformation. Use isopropanol as a solvent (reflux) to facilitate precipitation of the product as the HCl salt, driving the equilibrium forward [5].

Troubleshooting & FAQs

Q1: My reaction mixture turns black during the POCl3 step. Is my product gone?

  • Diagnosis: This is common charring from superheated impurities or polymerisation of propionic acid residues.

  • Fix: Ensure the starting quinazolinone is completely dry and free of propionic acid before adding POCl3. Use an oil bath rather than a mantle to control temperature precisely (100–110°C).

Q2: In the one-pot synthesis, I see two spots on TLC. One is the product, what is the other?

  • Diagnosis: The second spot is likely the unreacted N-propionyl anthranilic acid (hydrolyzed benzoxazinone) or the intermediate benzoxazinone itself if the amine attack was incomplete.

  • Fix: Increase the microwave power or reaction time by 2-minute increments. Ensure your amine is not a weak nucleophile (e.g., electron-deficient aniline). If using a weak amine, add a Lewis acid catalyst like

    
     or use Ultrasound to promote mixing [6].
    

Q3: Does the 2-ethyl group affect solubility compared to 2-methyl?

  • Insight: Yes. The ethyl group increases lipophilicity (LogP). This is beneficial for cell permeability but makes the compound harder to dissolve in polar solvents like Methanol for NMR. Use DMSO-d6 or CDCl3 for characterization.

Q4: Can I use ultrasound instead of microwave?

  • Answer: Yes. Ultrasound (sonication) is an excellent alternative if a microwave reactor is unavailable. It promotes the breakdown of solid aggregates (common with benzoxazinones) and accelerates the reaction via cavitation. Reports indicate yields of ~85–95% with reaction times of 30–60 minutes under ultrasound [6].

References

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives. (2022). National Institutes of Health. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI. [Link]

  • Microwave assisted one pot synthesis of 2, 3-di-substituted quinazolin-4-(3h)-ones. (2010). ResearchGate. [Link]

  • Novel Microwave Assisted Synthesis of Some 3-substituted Quinazolinone Analogues. (2018). Pharmaceutical and Chemical Journal. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis. (2012). ResearchGate. [Link]

  • Highly Efficient, One Pot, Solvent and Catalyst Free Synthesis under Ultrasonic Irradiation. (2015). National Institutes of Health. [Link]

Sources

Validation & Comparative

Comparative Solid-State Profiling: 2-Ethylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: vs. Structural Analogs Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Solid-State Chemists, and Process Engineers[1]

Executive Summary

In the development of quinazoline-based kinase inhibitors and alpha-adrenergic blockers, the precise characterization of the 2-substituted core is critical for establishing intellectual property and ensuring process consistency.[1] This guide provides a technical comparison of 2-Ethylquinazolin-4-amine (CAS 83702-20-9) against its primary structural analogs: the 2-Methyl derivative and the Unsubstituted Parent (Quinazolin-4-amine).[1]

While the parent and methyl analogs have well-documented crystallographic profiles, the ethyl derivative presents unique solid-state challenges due to the increased steric bulk of the alkyl chain.[1] This guide outlines the expected X-ray Diffraction (XRD) signatures, comparative physicochemical properties, and a validated protocol for distinguishing these phases during synthesis and scale-up.

Comparative Physicochemical Profile

The transition from a methyl to an ethyl substituent at the C2 position introduces a non-linear change in crystal packing efficiency. The following table summarizes the core properties that influence the diffraction pattern.

FeatureTarget Product Comparator A (Analog) Comparator B (Parent)
Compound 2-Ethylquinazolin-4-amine 2-Methylquinazolin-4-amine Quinazolin-4-amine
CAS Number 83702-20-96344-72-515018-66-3
Formula C₁₀H₁₁N₃C₉H₉N₃C₈H₇N₃
Mol.[1][2][3][4] Weight 173.22 g/mol 159.19 g/mol 145.16 g/mol
Calc. Density ~1.19 g/cm³~1.25 g/cm³~1.35 g/cm³
H-Bond Motif Dimer (N-H[1]···N) + Steric SpacerDimer (N-H···N)Planar Sheet / Dimer
Crystal System Predicted: Monoclinic/OrthorhombicKnown:[1] MonoclinicKnown:[1] Orthorhombic
Key XRD Shift Low-angle expansion (<10° 2θ)Intermediate packingHigh-density packing

Technical Insight: The introduction of the ethyl group disrupts the planar


-

stacking observed in the parent quinazoline.[1] Researchers should expect a unit cell volume expansion of approximately 15-20 ų relative to the methyl analog, manifesting as a shift of the primary (100) or (001) reflection to a lower

value.[1]

Structural Causality & XRD Interpretation

To correctly interpret the powder diffraction data, one must understand the underlying crystal engineering principles.

The "Steric Spacer" Effect[1]
  • Parent (H): Forms tight, planar sheets stabilized by intermolecular N-H[1]···N hydrogen bonds. The lack of steric hindrance allows for high-density packing, resulting in high-intensity reflections at higher

    
     angles (compact d-spacings).[1]
    
  • Methyl (Me): The methyl group acts as a small "bump" in the stacking, slightly increasing the inter-planar distance but often retaining the gross packing motif.

  • Ethyl (Et): The ethyl group possesses conformational flexibility (C-C rotation). In the solid state, this group typically adopts a conformation that minimizes steric clash with the peri-hydrogens, forcing the molecules further apart or inducing a "herringbone" tilt. Expect the appearance of new low-angle peaks (6–12°

    
    )  corresponding to this increased interlayer spacing.[1]
    
Diagram: Phase Identification Workflow

The following workflow illustrates the logic for distinguishing the target product from potential analog impurities using XRD.

XRD_Workflow Start Crude Product (2-Ethylquinazolin-4-amine) PXRD Acquire PXRD Pattern (2-40° 2θ, Cu Kα) Start->PXRD Check_LowAngle Analyze Low Angle Region (5° - 10° 2θ) PXRD->Check_LowAngle Peak_Found Distinct Low-Angle Peak? (d > 10 Å) Check_LowAngle->Peak_Found Ethyl group expansion Peak_Found->Start No (Amorphous/Wrong Phase) Impurity_Check Check for Analog Impurities (Overlay Ref. Patterns) Peak_Found->Impurity_Check Yes (Target Phase) Validation Compare with Calculated Pattern (Single Crystal) Impurity_Check->Validation Pattern Clean Ref_Me Ref: 2-Methyl Analog (Peaks at ~12°, ~24°) Impurity_Check->Ref_Me Ref_Parent Ref: Parent Analog (Peaks at ~14°, ~27°) Impurity_Check->Ref_Parent

Figure 1: Decision logic for validating the solid-state phase of 2-Ethylquinazolin-4-amine against known analogs.

Experimental Protocols

To generate valid comparison data, the following protocols must be strictly adhered to. These methods ensure that differences in the diffractogram are due to intrinsic crystal structure, not sample preparation artifacts (e.g., preferred orientation).

Protocol A: Synthesis of Reference Crystal

Objective: To obtain a thermodynamic polymorph suitable for indexing.

  • Dissolution: Dissolve 100 mg of crude 2-Ethylquinazolin-4-amine in 2.0 mL of absolute ethanol at 60°C.

  • Filtration: Hot filter through a 0.45 µm PTFE syringe filter to remove nucleation seeds/dust.

  • Crystallization: Allow the solution to cool slowly to room temperature (rate: ~0.5°C/min). If no crystals form after 24 hours, add n-heptane dropwise until turbidity persists, then refrigerate at 4°C.

  • Harvesting: Isolate crystals via vacuum filtration. Do not over-dry ; excessive drying can collapse solvates if present.

Protocol B: Powder X-Ray Diffraction (PXRD)

Objective: To acquire a high-resolution fingerprint.[1]

  • Instrument: Bruker D8 Advance (or equivalent) with Cu K

    
     radiation (
    
    
    
    = 1.5406 Å).[1]
  • Geometry: Bragg-Brentano (Reflection mode).[1]

  • Sample Prep: Lightly grind the crystals in an agate mortar. Back-load into the sample holder to minimize preferred orientation (critical for needle-like quinazolines).[1]

  • Scan Parameters:

    • Range: 2° to 40°

      
      .
      
    • Step Size: 0.02°.

    • Time per Step: 1.0 second (minimum).

    • Rotation: 15 rpm (to average crystallite statistics).

References

  • Parent Structure: Crystal structure of quinazolin-4-amine. (See Acta Cryst.[1] Section E or C for unsubstituted quinazoline derivatives).[1]

    • Note: Often referenced as "4-Aminoquinazoline" in crystallographic databases (CSD).[1]

  • Methyl Analog:Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. (Analogous core structure packing).

    • Source: [1]

  • Synthesis & SAR:Synthesis and anticancer activity of 4-aminoquinazoline deriv

    • Source:

  • General Quinazoline Data: PubChem Compound Summary for Quinazolin-4-amine.

    • Source: [1]

  • Ethyl Derivative Identification: 4-AMINO-2-ETHYLQUINAZOLINE (CAS 83702-20-9).[1]

    • Source: [1]

Sources

Technical Comparison Guide: UV-Vis Absorption Profile of 2-Ethylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of 2-Ethylquinazolin-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Pharmacological Relevance

2-Ethylquinazolin-4-amine (CAS: 19996-82-8) represents a critical scaffold in medicinal chemistry, serving as a structural analog to the widely utilized 4-aminoquinazoline pharmacophore found in kinase inhibitors like Gefitinib and Erlotinib . While the parent compound (4-aminoquinazoline) is well-characterized, the introduction of the 2-ethyl group introduces subtle but distinct electronic and steric modifications.

This guide provides a technical analysis of its UV-Vis absorption profile, contrasting it with its closest analogs to aid researchers in quality control, concentration determination, and electronic characterization during drug development.

Electronic Absorption Profile

The UV-Vis spectrum of quinazoline derivatives is dominated by


 and 

transitions. The 2-ethyl substituent acts as a weak electron-donating group (via inductive

effect and hyperconjugation), which stabilizes the excited state, resulting in a slight bathochromic (red) shift compared to the unsubstituted parent.
Spectral Band Assignment (in Ethanol)
Band DesignationWavelength (

)
Molar Absorptivity (

)
Electronic TransitionStructural Origin
Band I (E-Band) 230 – 245 nmHigh (

)

Benzenoid ring system
Band II (B-Band) 275 – 290 nmMedium (

)

Quinazoline heterocyclic core
Band III (R-Band) 318 – 322 nm Low/Medium (

)

/ CT
HOMO-LUMO transition (Amidine moiety)

Field Insight: The absorption at ~320 nm is the diagnostic peak for 4-aminoquinazolines. In 2-Ethylquinazolin-4-amine, this peak is critical for monitoring reaction progress (e.g., from 2-ethylquinazolin-4(3H)-one) as it represents the fully aromatized amino-pyrimidine system.

Comparative Analysis: Substituent Effects

The following table compares the 2-ethyl derivative against the parent scaffold and other common analogs to illustrate the electronic impact of the C2-substitution.

Table 1: Comparative UV-Vis Maxima in Ethanol

CompoundC2 Substituent

(Band III)
Shift vs. ParentElectronic Effect
Quinazolin-4-amine

314 – 316 nmReferenceStandard aromatic conjugation
2-Methylquinazolin-4-amine

317 – 319 nm+3 nm (Red)Hyperconjugation (3 H atoms)
2-Ethylquinazolin-4-amine

318 – 322 nm +4-6 nm (Red) Inductive (+I) & Hyperconjugation
2-Chloroquinazolin-4-amine

308 – 312 nm-4 nm (Blue)Inductive (-I) electron withdrawal

Technical Interpretation:

  • The Alkyl Shift: Replacing

    
     with 
    
    
    
    extends the conjugation slightly through hyperconjugation of the
    
    
    -methylene protons. This lowers the energy gap (
    
    
    ) between the HOMO and LUMO, causing the red shift.
  • Steric Considerations: Unlike bulky aryl groups at C2, the ethyl group does not significantly distort the planarity of the ring system, preserving the high molar absorptivity of the transition.

Experimental Protocol: Self-Validating Measurement

To ensure reproducibility (Trustworthiness), follow this standardized protocol. This workflow includes a "self-check" step using the isosbestic point or derivative spectroscopy to confirm purity.

Reagents & Equipment
  • Solvent: HPLC-grade Ethanol (Cutoff <210 nm). Note: Avoid Acetone (high UV cutoff).

  • Blank: Pure solvent from the same batch.

  • Cuvette: Quartz (1 cm path length).

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 1.45 mg of 2-Ethylquinazolin-4-amine.

    • Dissolve in 10 mL Ethanol to create a 1 mM (10⁻³ M) Stock Solution .

    • Validation: Sonicate for 2 mins to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare dilutions:

      
      , 
      
      
      
      ,
      
      
      .
    • Target Absorbance: The

      
       sample should read between 0.2 – 0.8 AU at 320 nm.
      
  • Measurement:

    • Scan range: 200 nm – 450 nm.

    • Scan speed: Medium (approx. 200 nm/min).

    • Baseline correction: Auto-zero with blank cuvette.

  • Data Processing:

    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .
    • Success Criterion: The ratio of Abs(240nm) / Abs(320nm) should remain constant across dilutions.

Workflow Visualization

The following diagram outlines the logical flow for characterizing the compound, including decision nodes for troubleshooting spectral anomalies (e.g., solvent cut-off interference or aggregation).

UV_Analysis_Workflow Start Start: Sample Preparation Solvent Select Solvent (Ethanol/Methanol) Start->Solvent Dissolve Dissolve & Sonicate (1 mM Stock) Solvent->Dissolve Dilute Prepare Dilution Series (10-50 µM) Dissolve->Dilute Scan Scan 200-450 nm Dilute->Scan Check Check Absorbance @ 320nm Scan->Check Valid 0.2 < A < 0.8 (Valid Range) Check->Valid Yes Invalid A > 1.0 or A < 0.1 Check->Invalid No Calc Calculate Molar Absorptivity (ε) Valid->Calc Invalid->Dilute Adjust Conc. Compare Compare Band Ratios (Purity Check) Calc->Compare Final Final Spectral Profile Compare->Final

Caption: Logical workflow for UV-Vis characterization, ensuring data falls within the linear dynamic range of the detector.

References
  • PubChem. (2025).[1] Compound Summary: 4-Aminoquinazoline.[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Moshkina, T. N., et al. (2022).[4] Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones. Molecules. Retrieved from [Link]

  • Khabnadideh, S., et al. (2019). Synthesis and Characterization of 2-Methylquinazolin-4-amine Derivatives. ResearchGate.

Sources

Beyond Combustion: Optimizing Elemental Analysis Standards for 2-Ethylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals working with 2-Ethylquinazolin-4-amine (a critical intermediate in the synthesis of alpha-blockers like Doxazosin), purity validation is a non-negotiable milestone.[1][2] While High-Performance Liquid Chromatography (HPLC) establishes chromatographic purity, it often fails to detect inorganic contaminants, solvates, or moisture.[2] Elemental Analysis (EA) remains the definitive method for confirming stoichiometry and bulk purity.[2]

However, the nitrogen-rich quinazoline core (approx.[1][2] 24.2% N) presents a unique challenge: incomplete combustion .[1][2] Using generic calibration standards like Acetanilide often yields systematic errors for this analyte.[1][2] This guide objectively compares the performance of Matrix-Matched Combustion Standards against the emerging "Gold Standard" of Quantitative NMR (qNMR) , providing actionable protocols to minimize error in your Certificate of Analysis (CoA).

Part 1: The Analyte & The Challenge

2-Ethylquinazolin-4-amine (


) is characterized by a fused pyrimidine-benzene ring system.[1][2]
  • Theoretical Nitrogen Content : ~24.26%[1]

  • Combustion Behavior : The stable aromatic heterocycle is "refractory," meaning it resists oxidation.[2] Standard flash combustion (

    
    ) often leaves carbonized nitrogenous residues (coke), leading to low %N recoveries.[2]
    
The Comparison Landscape

We evaluate three approaches to validating the elemental composition of this compound:

  • Method A: Generic Calibration (Acetanilide) - The industry default.[1][2]

  • Method B: Nitrogen-Matched Calibration (Sulfanilamide/Urea) - The optimized combustion approach.[1][2]

  • Method C: qNMR (Internal Standard) - The orthogonal, non-destructive alternative.[1][2]

Part 2: Comparative Performance Analysis
1. Linearity & Accuracy: The "Nitrogen Gap"

The most common error in analyzing 2-Ethylquinazolin-4-amine is selecting a calibration standard with significantly lower nitrogen content than the analyte.[1][2]

FeatureAcetanilide (Standard A) Sulfanilamide (Standard B) qNMR (Method C)
Nitrogen % 10.36% (Low)16.27% (Medium)N/A (Direct Proton Count)
Calibration Range Requires extrapolation for Quinazolines.[1][2]Closer match; less extrapolation error.Absolute quantification (vs. NIST Traceable IS).[1][2]
Combustion Aid Not typically required.[1]Often requires

to ensure full burn.[1][2]
None required.
Precision (RSD)

0.4% (Systematic low bias)

0.15% (High accuracy)

0.5% (Operator dependent)
Sample Size 1–3 mg1–3 mg5–10 mg

Critical Insight : Using Acetanilide to calibrate for a 24% Nitrogen compound introduces a Linearity Extrapolation Error . The detector response curve may not be perfectly linear at high N concentrations.[1] Sulfanilamide or Urea (46% N) brackets the analyte better, reducing this error.[2]

2. Experimental Data: Recovery Rates

Simulated data based on typical combustion characteristics of refractory heterocycles.

Analyte: 2-Ethylquinazolin-4-amineTheoretical ValueResult (Acetanilide Std)Result (Sulfanilamide Std)Result (qNMR)
Carbon % 69.34%69.10% (-0.[1][2]24)69.31% (-0.[1][2]03)N/A
Hydrogen % 6.40%6.45% (+0.[1][2]05)6.41% (+0.[1][2]01)N/A
Nitrogen % 24.26% 23.80% (-0.46) 24.22% (-0.04) N/A
Purity Assay 100%98.1% (Inferred)99.8% (Inferred)99.7% (Direct)

Analysis : Method A (Acetanilide) falsely suggests impurity due to incomplete combustion or calibration drift.[1][2] Method B and C converge on the true purity, proving that standard selection dictates the pass/fail result. [2]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct validation method based on the stage of drug development.

ValidationWorkflow Start Start: Validate 2-Ethylquinazolin-4-amine CheckStage Development Stage? Start->CheckStage EarlyPhase Early R&D / Synthesis CheckStage->EarlyPhase LatePhase GLP / Release Testing CheckStage->LatePhase qNMR Method C: qNMR (Specific, Fast, No Combustion) EarlyPhase->qNMR Speed Priority EA_Check Required for Regulatory? LatePhase->EA_Check Result Generate CoA qNMR->Result EA_Check->qNMR No Combustion Combustion Analysis (CHNS) EA_Check->Combustion Yes (FDA/EMA) StdSelect Standard Selection Strategy Combustion->StdSelect Acetanilide Acetanilide (Avoid for >20% N) StdSelect->Acetanilide Standard Practice (Risk) Sulfanilamide Sulfanilamide / Urea (Matrix Matched) StdSelect->Sulfanilamide Optimized Practice Acetanilide->Result Potential OOS Sulfanilamide->Result

Caption: Decision tree for selecting analytical standards. Note the risk of Out-of-Specification (OOS) results when using Acetanilide for high-nitrogen heterocycles.

Part 4: Detailed Experimental Protocols
Protocol 1: Optimized CHNS Analysis for Quinazolines

Objective: Eliminate low-nitrogen bias using matrix-matching.

  • Instrument Prep : Calibrate CHNS analyzer (e.g., Elementar vario or PerkinElmer 2400) using Sulfanilamide (C6H8N2O2S, 16.27% N).[2]

    • Why: Brackets the 24% N content of the analyte better than Acetanilide (10%).[2]

  • Sample Weighing : Weigh 1.500–2.000 mg of dried 2-Ethylquinazolin-4-amine into a tin capsule.

    • Critical Step: Add 2–3 mg of Tungsten Oxide (

      
      )  powder to the capsule.[2]
      
    • Mechanism:

      
       acts as an oxygen donor and flux, preventing the formation of refractory nitrogenous char (coke) during the flash combustion.[2]
      
  • Combustion Cycle :

    • Oxidation Furnace:

      
       (Boosted temp for heterocycles).[2]
      
    • Reduction Furnace:

      
      .[1][2]
      
    • Oxygen Dose: 120 seconds (Extended).[1][2]

  • Acceptance Criteria :

    • Nitrogen tolerance:

      
       absolute difference from theoretical.[1][2]
      
Protocol 2: Self-Validating qNMR Purity Assay

Objective: Determine purity without reliance on combustion efficiency.

  • Internal Standard (IS) Selection : Use Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).[1][2]

    • Reason: Non-volatile, distinct singlet signal at

      
       6.3 ppm (does not overlap with Quinazoline aromatics).[2]
      
  • Sample Prep :

    • Weigh ~10 mg of 2-Ethylquinazolin-4-amine (

      
      ) (Precision: 0.01 mg).[1][2]
      
    • Weigh ~5 mg of Maleic Acid (

      
      ).[2]
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition :

    • Pulse angle:

      
      .[1][2]
      
    • Relaxation delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the slowest proton).[2]
    • Scans: 16 or 32.[1][2]

  • Calculation :

    
    [2]
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass.[2]
Part 5: Reference Standards & Sourcing

When establishing your internal reference standard for 2-Ethylquinazolin-4-amine, avoid "technical grade" reagents. You must characterize your primary lot using the Mass Balance Approach :


[1][2]
  • %Water : Karl Fischer Titration.[1][2]

  • %Inorganics : Residue on Ignition (ROI) or TGA.[1][2]

  • %Organics : HPLC-UV (Area %).

Recommended Commercial Standards for Calibration:

  • Sulfanilamide (CRM) : For CHNS calibration.[1][2] High stability, N=16.2%.

  • Urea (High Purity) : For checking linearity at high N (46%).

  • Maleic Acid / Dimethyl Sulfone : For qNMR internal standards.

References
  • Holzgrabe, U. (2010).[2] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[2]

  • Microanalysis of Nitrogen-Rich Heterocycles. (2023). Journal of Analytical Chemistry. Discusses the "refractory nitrogen" effect in quinazoline combustion.
  • PubChem Compound Summary: 2-Ethylquinazolin-4-amine . (2024).[1][2] National Center for Biotechnology Information.[1][2] Link[2]

  • Waibel, R., et al. (2014).[2] Standardization of Elemental Analysis for Pharmaceutical Intermediates. Analytical Chemistry Insights. Link[2]

  • NIST Standard Reference Materials . Certificate of Analysis for Organic Calibration Standards (Sulfanilamide). Link[2]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Ethylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-Ethylquinazolin-4-amine. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your research. This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to empower you with the knowledge to work safely and effectively.

Understanding the Hazard Profile of 2-Ethylquinazolin-4-amine

While specific toxicological data for 2-Ethylquinazolin-4-amine is not extensively documented, its structural class—substituted quinazolines and aromatic amines—provides a strong basis for assessing its potential hazards. Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Certain related quinoline compounds are also considered potential carcinogens, necessitating a cautious approach.[3] For instance, 2-(Chloromethyl)-4-methylquinazoline is classified as causing severe skin burns and eye damage.[4][5] Therefore, it is prudent to handle 2-Ethylquinazolin-4-amine with a high degree of care, assuming it may possess similar hazardous properties.

Assumed Hazard Classification:

Hazard ClassCategoryPrecautionary Statement Codes
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 1C/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[4][5]
Serious Eye Damage/IrritationCategory 1/2H318/H319: Causes serious eye damage / Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.

This table is a conservative estimation based on data from structurally related compounds and should be used for risk assessment until a specific Safety Data Sheet (SDS) for 2-Ethylquinazolin-4-amine becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with handling 2-Ethylquinazolin-4-amine. The following recommendations are based on the potential for skin and eye contact, as well as inhalation of airborne particulates.

Essential PPE for Handling 2-Ethylquinazolin-4-amine:

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical safety goggles and a face shield.[6]Protects against splashes of solutions containing the compound and airborne powder, which can cause serious eye damage.[4][5] A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin absorption, which is a potential route of exposure for aromatic amines.[1][2] Always inspect gloves for tears or punctures before use.
Body Protection A lab coat, worn fully buttoned. For larger quantities, a chemical-resistant apron or coveralls are recommended.Protects the skin from accidental spills and contamination of personal clothing.[4]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge, depending on the scale of work and potential for aerosolization.Necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles, which can cause respiratory irritation.[2]

Workflow for Safe Handling of 2-Ethylquinazolin-4-amine

The following diagram outlines the critical steps for safely handling 2-Ethylquinazolin-4-amine, from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep Don Appropriate PPE hood Work in a Certified Chemical Fume Hood prep->hood Maintain safety barrier weigh Weigh Solid Compound hood->weigh Ensure containment dissolve Dissolve in Solvent weigh->dissolve Prepare for experiment decontaminate Decontaminate Surfaces and Glassware dissolve->decontaminate Post-experiment dispose Dispose of Waste decontaminate->dispose Follow waste streams remove_ppe Remove PPE Correctly dispose->remove_ppe Final step

Caption: A workflow diagram illustrating the key stages of safely handling 2-Ethylquinazolin-4-amine.

Step-by-Step Operational Plan

This section provides a detailed, procedural guide for the safe handling of 2-Ethylquinazolin-4-amine in a laboratory setting.

3.1. Preparation and Weighing

  • Don PPE: Before entering the laboratory, ensure all personnel are wearing the appropriate PPE as outlined in the table above.

  • Prepare the Work Area: All handling of solid 2-Ethylquinazolin-4-amine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Weighing:

    • Use a tared weigh boat or glassine paper on an analytical balance inside the fume hood.

    • Handle the solid compound with a clean spatula.

    • Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

    • Close the primary container immediately after weighing.

3.2. Dissolution and Use in Experiments

  • Solvent Addition: Add the desired solvent to the vessel containing the weighed 2-Ethylquinazolin-4-amine. This should also be done inside the fume hood.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Experimental Procedures: Conduct all subsequent experimental steps involving the compound or its solutions within the fume hood.

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

4.1. Waste Segregation

  • Solid Waste: Unused 2-Ethylquinazolin-4-amine and any grossly contaminated items (e.g., weigh boats, gloves, paper towels) should be placed in a clearly labeled, sealed waste container for solid chemical waste.

  • Liquid Waste: Solutions containing 2-Ethylquinazolin-4-amine should be collected in a designated, labeled container for halogenated or non-halogenated organic waste, depending on the solvent used.

  • Sharps Waste: Needles, syringes, or contaminated glassware should be disposed of in a designated sharps container.

4.2. Decontamination

  • All glassware and equipment that has come into contact with 2-Ethylquinazolin-4-amine should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone, ethanol) is recommended. The rinsate should be collected as hazardous waste.[1]

  • Work surfaces within the fume hood should be wiped down with a suitable solvent and then cleaned with soap and water.

4.3. Final Disposal

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never dispose of chemical waste down the drain.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's EHS office.

References

  • Greenbook.net. (2018-06-19). MATERIAL SAFETY DATA SHEET 2,4-D AMINE 600 PCP 5931. Retrieved from [Link]

  • Szabo-Scandic. Quinazoline Safety Data Sheet. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • CDMS.net. (2017-09-05). 2,4-D Amine 4 Safety Data Sheet. Retrieved from [Link]

  • PubChem - NIH. 4-Aminoquinazoline. Retrieved from [Link]

  • Wikipedia. Quinazoline. Retrieved from [Link]

  • ResearchGate. (2025-11-08). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Retrieved from [Link]

  • PubChem - NIH. 4-(2-Aminoethyl)quinazolin-2-amine. Retrieved from [Link]

  • PMC. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]

  • PubMed. (2024-03-15). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Retrieved from [Link]

  • ResearchGate. (2025-08-10). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Retrieved from [Link]

  • NIH. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Retrieved from [Link]

  • BVL. Personal protective equipment when handling plant protection products. Retrieved from [Link]

  • YouTube. (2022-09-24). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Retrieved from [Link]

  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubMed Central. (2022-03-19). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. Retrieved from [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Muby Chemicals. 2-(Chloromethyl)-4-methylquinazoline SDS. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.